molecular formula C11H16O3 B582966 Germicidin CAS No. 151271-57-7

Germicidin

Cat. No. B582966
CAS RN: 151271-57-7
M. Wt: 196.246
InChI Key: NPQKQKITPJTEBK-UHFFFAOYSA-N
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Description

Germicidins are a group of natural products arising from Streptomyces species that act as an autoregulatory inhibitor of spore germination . In Streptomyces viriochromogenes, low concentrations inhibit germination of its own arthrospores, and higher concentrations inhibit porcine Na+/K+ -activated ATPase .


Synthesis Analysis

Germicidin synthesis is achieved through a type III polyketide synthase called germicidin synthase (Gcs). Gcs exhibits high substrate flexibility accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A (CoA) or acyl carrier protein (ACP). The catalytic efficiency of Gcs for acyl-ACP is tenfold higher than for acyl-CoA .


Molecular Structure Analysis

The 2.9 Å germicidin synthase crystal structure revealed canonical type III PKS architecture along with an unusual helical bundle of unknown function that appears to extend the dimerization interface .


Chemical Reactions Analysis

Germicidin synthesis was reconstituted in vitro by coupling Gcs with fatty acid biosynthesis. The catalytic efficiency of Gcs for acyl-ACP was 10-fold higher than for acyl-CoA, suggesting a strong preference toward carrier protein starter unit transfer .


Physical And Chemical Properties Analysis

Germicidin A/B has a chemical formula of C10H14O3 and a molar mass of 182.22g/mol. Germicidin C has a chemical formula of C11H16O3 and a molar mass of 196.25g/mol. Germicidin D has a chemical formula of C9H12O3 and a molar mass of 168.19g/mol .

Scientific Research Applications

Antioxidant Activity:

Germicidin A and B, isolated from the marine-derived Streptomyces sp. SCS525, exhibit strong antioxidant activity . These compounds scavenge free radicals, which can cause oxidative damage in living cells. Their potential as natural antioxidants for food preservation is promising due to their safety and low cost.

Inhibition of Spore Germination:

Germicidin A inhibits spore germination . This property could have applications in controlling microbial growth, especially in food and pharmaceutical industries.

Polyketide Type III Pathway Inhibition:

Both germicidin A and B are known to inhibit the polyketide type III pathway-related protein Gcs . Understanding this mechanism could lead to novel drug development or bioengineering applications.

Hyphal Growth Suppression:

Germicidin A at low concentrations suppresses hyphal growth in fungi . This finding may have implications in agriculture, where controlling fungal infections is crucial.

Mechanism of Action

Germicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel) .

properties

IUPAC Name

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKQKITPJTEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(OC1=O)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934217
Record name Germicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151271-57-7
Record name Germicidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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